molecular formula C10H12O4S B1597447 Methyl 4-(methylsulfonylmethyl)benzoate CAS No. 160446-22-0

Methyl 4-(methylsulfonylmethyl)benzoate

Cat. No. B1597447
M. Wt: 228.27 g/mol
InChI Key: XCKJFFWCTKJUKD-UHFFFAOYSA-N
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Description

Methyl 4-(methylsulfonylmethyl)benzoate is a chemical compound with the molecular formula C10H12O4S . Its average mass is 228.265 Da and its monoisotopic mass is 228.045624 Da . It is used in scientific research and has diverse applications ranging from drug synthesis to material science.


Molecular Structure Analysis

The molecular structure of Methyl 4-(methylsulfonylmethyl)benzoate consists of a benzoate group attached to a methylsulfonylmethyl group . The benzoate group is a benzene ring with a carboxylate (COO-) group, and the methylsulfonylmethyl group consists of a sulfur atom bonded to two oxygen atoms and a methyl group .


Physical And Chemical Properties Analysis

Methyl 4-(methylsulfonylmethyl)benzoate is a white crystalline powder . It has a melting point of 161.5-167.5°C . More specific physical and chemical properties such as solubility, density, and boiling point are not provided in the search results.

Scientific Research Applications

Organic Synthesis

  • Field : Chemistry
  • Application : Methyl benzoate is employed as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds .
  • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the sources did not provide specific technical details or parameters .
  • Results : The outcome of using methyl benzoate in organic synthesis would be the formation of the desired complex organic compound .

Pesticides

  • Field : Agriculture
  • Application : Methyl benzoate exhibits pesticide properties, particularly against insects such as the spotted lanternfly .
  • Results : The expected outcome would be the reduction or elimination of the pest population .

Catalyst in Esterification

  • Field : Chemical Engineering
  • Application : Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst .
  • Method : In this study, the solid acids of zirconium metal solids fixed with various substances were studied. It was determined that zirconium metal catalysts with fixed Ti had the best activity .
  • Results : The catalytic synthesis of a series of methyl benzoate compounds using titanium zirconium solid acids was studied .

Safety And Hazards

Methyl 4-(methylsulfonylmethyl)benzoate should be handled with personal protective equipment and face protection . It should be stored in a dry, cool, and well-ventilated place . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . In case of contact, the affected area should be rinsed immediately with plenty of water .

properties

IUPAC Name

methyl 4-(methylsulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-14-10(11)9-5-3-8(4-6-9)7-15(2,12)13/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKJFFWCTKJUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384424
Record name methyl 4-(methylsulfonylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(methylsulfonylmethyl)benzoate

CAS RN

160446-22-0
Record name Methyl 4-[(methylsulfonyl)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160446-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-(methylsulfonylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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